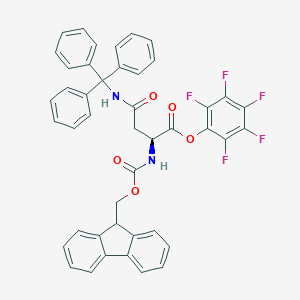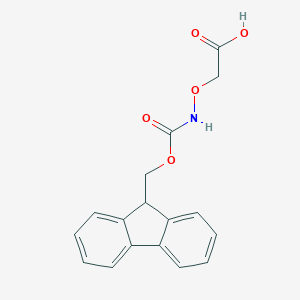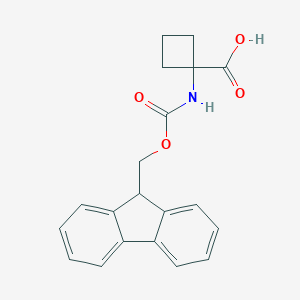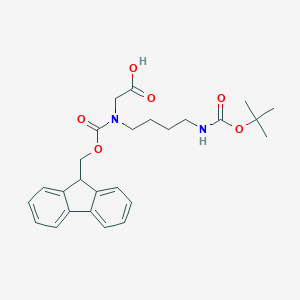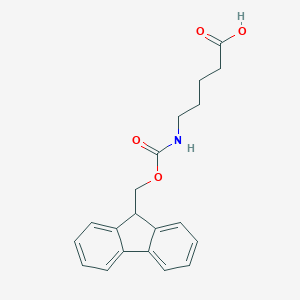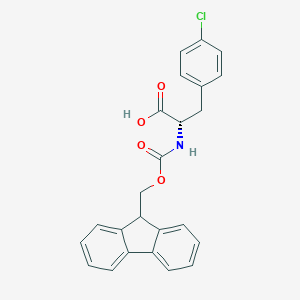
Fmoc-4-chloro-L-phenylalanine
Descripción general
Descripción
Fmoc-4-chloro-L-phenylalanine, also known as Fmoc-Phe (4-Cl)-OH, is a compound with the molecular formula C24H20ClNO4 . It has a molecular weight of 421.9 .
Synthesis Analysis
The synthesis of Fmoc-phenylalanine-based hydrogels has been reported in the literature . The process involves the use of trisodium citrate as a pH modulator . This method was compared with the previously reported pH modulator glucono-δ-lactone .Molecular Structure Analysis
The molecular structure of Fmoc-4-chloro-L-phenylalanine is well-defined . It consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a phenylalanine group, and a chlorine atom attached to the phenyl ring .Chemical Reactions Analysis
The self-assembly of Fmoc-4-chloro-L-phenylalanine to form hydrogels has been studied . The process involves various non-covalent interactions and is influenced by factors such as pH and buffer ions .Physical And Chemical Properties Analysis
Fmoc-4-chloro-L-phenylalanine is a stable compound under normal conditions . It has a high degree of hydration, biocompatibility, and stability . Its physical and chemical properties can be altered by pH modulators .Aplicaciones Científicas De Investigación
-
Peptide Synthesis
-
Hydrogel Formation
- Fmoc-4-chloro-L-phenylalanine can be used in the formation of hydrogels . Hydrogels of low molecular weight molecules are important in biomedical applications .
- The hydrogel formation of fluorenylmethyloxycarbonyl phenylalanine (FmocF) molecule is reported. Physical and thermal stimuli are used for solubilizing FmocF above the critical concentration to induce gel formation .
- The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .
- The collective action of different non-covalent interactions play a role in making FmocF hydrogel .
-
Antibacterial Activity
- Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria .
- Fmoc-phenylalanine, a small molecule hydrogelator, reduces the bacterial load both in vitro and in the skin wound infections of mice .
- The antibacterial activity of Fmoc-phenylalanine is predominantly due to its release from the hydrogel .
- Fmoc-phenylalanine shows surfactant-like properties with critical micelle concentration nearly equivalent to its minimum bactericidal concentration .
-
Drug Synthesis
-
Fmoc Solid-Phase Peptide Synthesis
-
Fmoc Solid-Phase Peptide Synthesis
-
Drug Synthesis
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPNKLNINBUUOM-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370322 | |
| Record name | (s)-n-fmoc-4-chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-chloro-L-phenylalanine | |
CAS RN |
175453-08-4 | |
| Record name | (s)-n-fmoc-4-chlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



